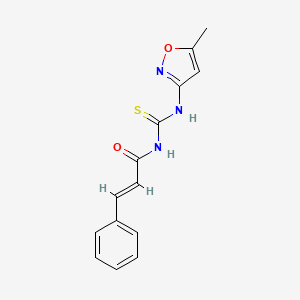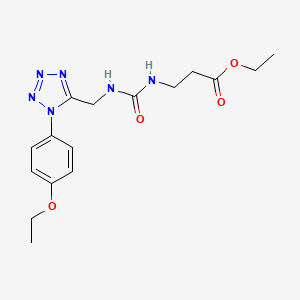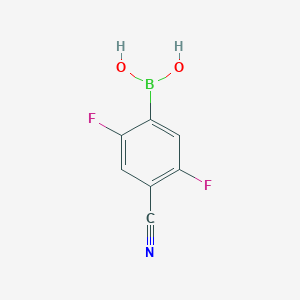
N1-(2-methoxyphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N1-(2-methoxyphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide" is a chemical entity that appears to be designed for interaction with specific serotonin and dopamine receptors. This compound is not directly mentioned in the provided papers, but it seems to be structurally related to the compounds discussed in the research. The papers provided focus on the synthesis and pharmacological evaluation of compounds with affinities for 5-HT(1B/1D) and D-2/5-HT1A receptors, which are important targets in the treatment of various neurological and psychiatric disorders.
Synthesis Analysis
The synthesis of related compounds involves the creation of analogues with specific substitutions intended to enhance receptor affinity and selectivity. For example, the paper titled "New selective and potent 5-HT(1B/1D) antagonists..." discusses the synthesis of analogues of a known 5-HT(1B/1D) antagonist, with variations in the molecular structure to improve pharmacological profiles . Although the exact synthesis of "this compound" is not detailed, it is likely that similar synthetic strategies and chemical reactions would be employed.
Molecular Structure Analysis
The molecular structure of compounds similar to the one has been determined through techniques such as single-crystal X-ray analysis . This allows for a precise understanding of the three-dimensional conformation of the molecule, which is crucial for predicting its interaction with biological targets. The presence of specific functional groups, such as the methoxyphenyl and methylpiperazine, suggests that the compound may have been designed to optimize interactions with the receptor's binding site.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds typically include amide bond formation, alkylation, and aromatic substitution. These reactions are carefully chosen to preserve the integrity of the pharmacophore while introducing modifications that enhance the compound's biological activity. The compounds discussed in the papers exhibit a range of interactions with serotonin and dopamine receptors, indicating that even small changes in the molecular structure can significantly impact receptor binding and activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds, such as log P and log D values, are calculated to predict their behavior in biological systems. These properties influence the compound's solubility, permeability, and distribution within the body, which are critical factors for its pharmacokinetic profile. The compounds in the studies have been designed to possess optimal properties that facilitate their passage across the blood-brain barrier and their subsequent interaction with central nervous system targets .
科学的研究の応用
1. Serotonin Receptor Studies
Compounds similar to N1-(2-methoxyphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide have been studied for their interaction with serotonin receptors. For instance, analogues of N-piperazinylphenyl biphenylcarboxamides, which share structural similarities, have been evaluated as potent and selective 5-HT(1B/1D) antagonists (Liao et al., 2000).
2. ABCB1 Inhibitors
Derivatives with the 2-[(3-methoxyphenylethyl)phenoxy]-moiety, similar to the compound , have been explored as ABCB1 inhibitors, demonstrating potential in the treatment of diseases involving ABCB1 transporter activity (Colabufo et al., 2008).
3. Role of Linkers in Ligands
Research on 2-amino-4-(4-methylpiperazin-1-yl)-1,3,5-triazines, similar in structure, has highlighted the importance of linkers between triazine moiety and aromatic substituents for serotonin 5-HT6 receptor affinity. These studies contribute to the understanding of molecular interactions in receptor binding (Łażewska et al., 2019).
4. Isoindol-1-one Analogues
Investigations into isoindol-1-one analogues of arylpiperazine derivatives, which have structural elements in common with the compound , have been conducted to explore their potential as 5-HT1A receptor ligands. This research is significant in developing new therapeutic agents targeting the 5-HT1A receptors (Zhuang et al., 1998).
5. Novel Picolinamide Derivatives
Picolinamide derivatives, linked to an arylpiperazine moiety, have been synthesized and evaluated for their affinity to serotonin receptors. This research provides insights into the development of compounds with high specificity and affinity towards serotoninergic receptors (Fiorino et al., 2017).
特性
IUPAC Name |
N'-(2-methoxyphenyl)-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33N5O3/c1-28-12-14-30(15-13-28)22(18-8-9-21-19(16-18)10-11-29(21)2)17-26-24(31)25(32)27-20-6-4-5-7-23(20)33-3/h4-9,16,22H,10-15,17H2,1-3H3,(H,26,31)(H,27,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFJCOXAUTBRYEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C(=O)NC2=CC=CC=C2OC)C3=CC4=C(C=C3)N(CC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![diethyl 2-(2-(thiophen-2-yl)quinoline-4-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2506832.png)
![6-chloro-N'-[(E)-3-(7-chloroquinolin-2-yl)prop-2-enoyl]pyridine-3-carbohydrazide](/img/structure/B2506833.png)
![1-Methyl-4-[3-oxo-3-(4-pyrimidin-2-ylpiperazin-1-yl)propyl]-1,4-dihydroquinoxaline-2,3-dione](/img/structure/B2506835.png)


![3-methoxy-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)-1H-pyrazol-4-amine](/img/no-structure.png)
![N-(2,4-difluorophenyl)-2-(4-oxo-2-(piperidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2506843.png)
![3-Aminofuro[2,3-b]pyridine-2-carboxamide](/img/structure/B2506844.png)


![3-{[4-(2,4-dimethylphenyl)piperazino]carbonyl}-6-isobutylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2506848.png)


![N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-fluorobenzamide hydrochloride](/img/structure/B2506852.png)